molecular formula C11H19N3 B1492203 {1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 2091541-49-8

{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine

Katalognummer: B1492203
CAS-Nummer: 2091541-49-8
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: VTPJLPWHUYNWLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features and IUPAC Nomenclature

The compound this compound possesses a distinctive molecular architecture that combines several important structural elements characteristic of modern heterocyclic chemistry. The molecule features a central pyrazole ring system, which serves as the fundamental aromatic heterocycle containing two adjacent nitrogen atoms in a five-membered ring configuration. This pyrazole core is substituted at the nitrogen-1 position with a complex alkyl chain containing a 3,3-dimethylcyclobutyl group, while the carbon-4 position bears a methanamine substituent that provides the compound with basic properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting the precise connectivity and stereochemical arrangements of all substituents. The compound is assigned Chemical Abstracts Service registry number 2091541-49-8, with a molecular formula of C₁₁H₁₉N₃ and a molecular weight of 193.29 grams per mole. The Simplified Molecular Input Line Entry System representation of the structure is denoted as NCC1=CN(CC2CC(C)(C)C2)N=C1, which provides a linear notation describing the complete molecular connectivity.

The three-dimensional molecular geometry of this compound exhibits significant conformational complexity due to the presence of the bulky dimethylcyclobutyl substituent. This structural feature introduces considerable steric hindrance that influences the compound's overall molecular shape and potential binding interactions with biological targets. The cyclobutyl ring system adopts a puckered conformation to minimize ring strain, while the two methyl groups at the 3,3-position create additional steric bulk that affects the molecule's conformational preferences and rotational barriers around the connecting methylene bridge.

Molecular Property Value Reference
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol
Chemical Abstracts Service Number 2091541-49-8
Simplified Molecular Input Line Entry System NCC1=CN(CC2CC(C)(C)C2)N=C1

Historical Context of Pyrazole-Based Compound Discovery

The development of pyrazole-containing compounds traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic properties of pyrazole derivatives in human subjects. Knorr's initial investigation aimed to synthesize quinoline derivatives with fever-reducing activity, but serendipitously resulted in the preparation of antipyrine, a compound containing the 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one structure that exhibited significant analgesic, antipyretic, and antirheumatic properties. This accidental discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into this heterocyclic system.

The historical significance of pyrazole derivatives expanded considerably following the synthesis methodology developed by Hans von Pechmann in 1898, who demonstrated the classical preparation of pyrazole from acetylene and diazomethane. This breakthrough provided researchers with a reliable synthetic route to access the pyrazole core structure, enabling systematic exploration of substituted derivatives and their biological properties. The establishment of these fundamental synthetic approaches created the groundwork for the extensive medicinal chemistry research programs that would follow in subsequent decades.

The discovery of naturally occurring pyrazole compounds marked another pivotal moment in the historical development of this chemical class. Japanese researchers Kosuge and Okeda achieved a significant milestone in 1954 by isolating the first natural pyrazole derivative, challenging the prevailing belief that pyrazoles could not occur naturally. Their isolation of 3-n-nonylpyrazole from Houttuynia Cordata, a plant species belonging to the Piperaceae family found in tropical Asia, demonstrated antimicrobial activity and established the presence of pyrazole structures in biological systems. Subsequently, they isolated levo-β-(1-pyrazolyl) alanine, an amino acid derivative, from watermelon seeds, further expanding the recognition of pyrazole compounds in natural products.

The modern era of pyrazole-based drug discovery has witnessed remarkable growth, with the United States Food and Drug Administration approving more than thirty pyrazole-containing medications since 2011. This regulatory approval trajectory reached its peak in 2019, when six pyrazole-containing drugs received approval in a single year, demonstrating the continued therapeutic potential of this heterocyclic scaffold. Contemporary pyrazole-based pharmaceuticals target diverse clinical conditions including hereditary angioedema, non-small cell lung cancer, sickle cell disease, cystic fibrosis, and rheumatoid arthritis, illustrating the versatility of this chemical framework in addressing various medical needs.

Significance in Heterocyclic Chemistry and Medicinal Research

The significance of this compound within the broader context of heterocyclic chemistry stems from its unique structural features that exemplify contemporary approaches to molecular design and optimization. Pyrazole derivatives occupy a position of paramount importance in medicinal chemistry due to their exceptional ability to serve as bioisosteres for other heterocyclic systems while providing distinct pharmacokinetic and pharmacodynamic properties. The pyrazole ring system possesses distinctive electronic characteristics, with the nitrogen-1 atom exhibiting properties similar to the nitrogen in pyrrole as a hydrogen bond donor, while the nitrogen-2 atom behaves analogously to pyridine nitrogen as a hydrogen bond acceptor.

The structural complexity introduced by the 3,3-dimethylcyclobutyl substituent in this particular compound represents an innovative approach to modulating the physicochemical properties of pyrazole-based molecules. This bulky substituent significantly influences the compound's lipophilicity, metabolic stability, and three-dimensional molecular shape, parameters that are crucial for determining biological activity and selectivity profiles. The incorporation of such sterically demanding groups reflects contemporary medicinal chemistry strategies aimed at enhancing drug-target interactions through precise spatial positioning of pharmacophoric elements and optimization of binding affinity.

Research investigations into pyrazole-containing compounds have demonstrated their broad spectrum of biological activities, encompassing antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, anthelmintic, antioxidant, and herbicidal properties. These diverse biological effects arise from the pyrazole scaffold's ability to interact with multiple enzyme systems and receptor proteins through various molecular recognition mechanisms. The aromaticity of pyrazole rings lies at an intermediate level among aromatic heterocycles, providing optimal balance between stability and reactivity for biological interactions.

The medicinal chemistry significance of pyrazole derivatives is further exemplified by the presence of this heterocyclic motif in numerous commercially successful pharmaceutical products. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and sildenafil, a phosphodiesterase-5 inhibitor employed in treating erectile dysfunction and pulmonary arterial hypertension. These therapeutic successes validate the pyrazole scaffold as a privileged structure in drug discovery programs and continue to inspire the development of new pyrazole-based medicinal agents.

Biological Activity Representative Compounds Mechanism of Action
Anti-inflammatory Celecoxib Cyclooxygenase-2 inhibition
Antipsychotic CDPPB Metabotropic glutamate receptor modulation
Analgesic Difenamizole Multi-target mechanism
Cardiovascular Berotralstat Plasma kallikrein inhibition

Eigenschaften

IUPAC Name

[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2)3-9(4-11)7-14-8-10(5-12)6-13-14/h6,8-9H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJLPWHUYNWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound {1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine, also known by its CAS number 2097980-49-7, is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C11H21N3
  • Molecular Weight : 207.32 g/mol
  • CAS Number : 2097980-49-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is thought to modulate the activity of specific enzymes and receptors, which can lead to diverse pharmacological effects. Its unique structure allows for potential binding to sites involved in inflammatory and antimicrobial pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound’s structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Research Findings

Recent literature reviews have compiled data on the biological activities of pyrazole compounds, indicating that many derivatives, including this compound, show promise in drug development. Notable findings include:

  • Antimicrobial Activity : A study reported that pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : Research indicated that certain pyrazole compounds could significantly reduce inflammation markers in animal models .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionPotential inhibitors of specific enzymes

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : In a controlled study involving laboratory strains of bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option.
  • Case Study on Inflammation Models : Animal models treated with the compound exhibited reduced swelling and pain responses in inflammatory conditions, suggesting its utility in managing chronic inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Pyrazole-methanamine derivatives vary primarily in substituents at the N-1 position of the pyrazole ring and the aromatic/hydrophobic groups attached. Key analogues include:

Compound Name Substituents at N-1 Position Key Structural Features Molecular Weight (g/mol) Reference ID
Target Compound 3,3-Dimethylcyclobutylmethyl Bulky, aliphatic substituent; high lipophilicity 207.28 (calculated)
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine 1,3-Dimethylpyrazole Compact methyl groups; lower steric hindrance 139.21 (C₆H₁₁N₃)
(1H-Pyrazol-4-yl)methanamine (13ax) Unsubstituted pyrazole Minimal steric bulk; polar NH group 97.12 (C₄H₇N₃)
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 4-Methoxyphenyl Aromatic substituent; enhanced π-π interactions 215.25 (C₁₁H₁₃N₃O)
1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine 3-Fluorophenyl, 3-methylphenyl, methylimidazole Multi-substituted; potential for dual-target activity 433.49 (C₂₄H₂₆F₃N₅)

Key Observations :

  • The target compound’s 3,3-dimethylcyclobutylmethyl group confers significant steric hindrance compared to smaller substituents like methyl or unsubstituted pyrazole .

Physicochemical Properties

  • NMR Shifts: Target Compound: No direct data, but analogous compounds (e.g., 13ax in ) show pyrazole C-H protons at δ 7.5–8.0 ppm and methanamine NH₂ signals at δ 1.5–2.5 ppm. 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (): Methyl groups resonate at δ 2.1–2.3 ppm, with methanamine protons at δ 3.4–3.6 ppm.

Vorbereitungsmethoden

Preparation of the (3,3-dimethylcyclobutyl)methyl Intermediate

  • The 3,3-dimethylcyclobutyl moiety can be synthesized via cyclobutane ring formation strategies such as intramolecular cyclization or ring contraction methods.
  • Alkylation or reduction steps introduce the methyl linker to provide the (3,3-dimethylcyclobutyl)methyl intermediate.
  • The intermediate is typically isolated as a bromide or tosylate to facilitate nucleophilic substitution in subsequent steps.

Pyrazole Functionalization

  • The pyrazole ring is prepared or procured with a leaving group or reactive handle at the 1-position (e.g., pyrazol-4-yl halide or pyrazolyl lithium species).
  • The 4-position of the pyrazole is functionalized or converted to an aldehyde or nitrile precursor, which can be further transformed into the methanamine group.

Coupling Reaction

  • The (3,3-dimethylcyclobutyl)methyl moiety is introduced at the N-1 position of pyrazole through nucleophilic substitution or metal-catalyzed coupling reactions.
  • Typical conditions involve the use of bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
  • Transition metal catalysts (e.g., palladium or copper complexes) may be employed to facilitate coupling if the substrates are aryl halides or pseudohalides.

Conversion to Methanamine

  • The 4-position substituent on the pyrazole is converted to a methanamine group via reductive amination or nucleophilic substitution.
  • For example, a pyrazol-4-carboxaldehyde intermediate can be reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
  • Alternatively, nitrile precursors at the 4-position can be reduced to primary amines using catalytic hydrogenation or metal hydride reagents (e.g., lithium aluminum hydride).

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclobutane ring formation Intramolecular cyclization, acid/base catalysis Formation of 3,3-dimethylcyclobutyl core
2 Alkylation Alkyl halide formation (e.g., bromination) (3,3-dimethylcyclobutyl)methyl halide
3 Pyrazole functionalization Halogenation or lithiation of pyrazole Functionalized pyrazole intermediate
4 N-alkylation Base, polar aprotic solvent, heat N-(3,3-dimethylcyclobutyl)methyl pyrazole
5 Introduction of methanamine Reductive amination or nitrile reduction Target compound this compound

Research Findings and Optimization Notes

  • Diastereoselectivity and Regioselectivity: The coupling step requires conditions that favor substitution at the pyrazole N-1 position without affecting other reactive sites.
  • Yield Optimization: Use of catalytic systems and protecting groups can improve yields and purity.
  • Purification: Chromatographic techniques such as flash chromatography or recrystallization are employed to isolate the desired compound.
  • Scalability: The synthetic route is amenable to scale-up with optimization of reaction times and temperatures to minimize side reactions.

Summary of Key Literature and Patent Insights

  • Patent WO2021/257490 outlines synthetic methods involving substituted cycloalkyl groups attached to pyrazole derivatives, including the use of alkylation and reductive amination steps for amine introduction.
  • Related heterocyclic amines with cyclobutyl substituents have been synthesized via multi-step routes involving cyclobutane ring formation and pyrazole functionalization.
  • The methods emphasize the importance of controlled reaction conditions to maintain the integrity of the cyclobutyl ring and pyrazole moiety during functionalization and coupling.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for {1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine?

  • Methodological Answer : The synthesis typically involves two key steps:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in solvents like ethanol or dichloromethane .

Substituent Introduction : Alkylation or nucleophilic substitution to attach the (3,3-dimethylcyclobutyl)methyl group. For example, using palladium catalysts (e.g., Pd/C) in hydrogenation reactions to optimize yields .

  • Key Considerations : Temperature control (60–100°C) and solvent polarity significantly influence reaction efficiency.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C12_{12}H21_{21}N3_3) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the cyclobutyl group .

Q. What preliminary biological activities are reported for this compound?

  • Findings : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For this compound, in vitro studies suggest potential kinase or receptor modulation due to its amine moiety and hydrophobic cyclobutyl group .
  • Assays : Standardized MTT assays for cytotoxicity and ELISA-based enzymatic inhibition tests are recommended for initial screening .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce side reactions and improve consistency compared to batch processes .
  • Catalyst Screening : Test palladium, nickel, or copper catalysts for alkylation efficiency. For example, Pd/C achieves >80% yield in hydrogenation steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. How to address contradictions in reported biological activity data?

  • Analytical Approach :

Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

Structural Analog Comparison : Compare with analogs like [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine to isolate the role of the cyclobutyl group .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, explaining divergent results .

Q. What are the stability challenges under experimental conditions?

  • Findings :

  • Thermal Stability : Decomposition observed >150°C; store at -20°C in inert atmospheres .
  • Light Sensitivity : UV exposure accelerates degradation; use amber vials for long-term storage .
  • Reactivity : The amine group may react with aldehydes or ketones in aqueous buffers; pre-test compatibility in biological assays .

Q. How to design derivatives for enhanced target specificity?

  • Strategy :

  • Bioisosteric Replacement : Substitute the cyclobutyl group with adamantyl or fluorinated rings to improve lipophilicity and blood-brain barrier penetration .
  • Pro-drug Modifications : Introduce ester linkages to the methanamine group for controlled release in vivo .
  • SAR Studies : Systematic variation of substituents (e.g., methyl vs. ethyl on the pyrazole) maps pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine
Reactant of Route 2
{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.